molecular formula C13H17FN2O2 B2543473 (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate CAS No. 1207853-15-3

(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate

Cat. No.: B2543473
CAS No.: 1207853-15-3
M. Wt: 252.289
InChI Key: JREMPGXODKGFEJ-RYUDHWBXSA-N
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Description

(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H17FN2O2 and a molecular weight of 252.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an amino group, a fluorine atom, and a benzyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the type of reaction and the conditions employed.

Scientific Research Applications

(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl ester group, which imparts distinct chemical and biological properties.

Biological Activity

(3R,4R)-rel-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H17FN2O2C_{13}H_{17}FN_2O_2, with a molecular weight of approximately 252.29 g/mol. Its structure features a piperidine ring substituted with an amino group and a fluorine atom, along with a benzyl ester, which contributes to its unique properties.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring : Cyclization of appropriate precursors.
  • Introduction of Functional Groups : Selective substitution reactions to introduce the amino and fluorine groups.
  • Esterification : The final step involves esterification with benzyl alcohol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound may modulate the activity of these targets, leading to various biological effects.

Therapeutic Applications

Recent studies have suggested several therapeutic applications for this compound:

  • Cancer Therapy : It has shown potential anticancer activity through mechanisms such as apoptosis induction in tumor cells . For instance, it was noted that compounds with similar structures exhibited better cytotoxicity compared to standard reference drugs like bleomycin.
  • Neurodegenerative Diseases : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer’s disease treatment. In particular, structural modifications have enhanced its brain exposure and dual inhibition properties .

Study on Anticancer Activity

A notable study demonstrated that derivatives of piperidine, including this compound, displayed significant cytotoxic effects against various cancer cell lines. The study emphasized the importance of structural features that enhance binding affinity to target proteins involved in cancer progression .

Alzheimer’s Disease Research

Another research effort highlighted the dual inhibition of cholinesterases by compounds related to this compound. This study found that modifications leading to improved selectivity and inhibition efficacy could potentially lead to new treatments for Alzheimer’s disease .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureKey Activity
(3R,4R)-rel-3-Amino-1-Boc-4-fluoropiperidineSimilar piperidine structureAnticancer activity
(3R,4R)-rel-3-Amino-4-fluoropiperidine-1-carboxylateLacks benzyl groupBasic piperidine activity

The presence of the benzyl group in this compound enhances its biological properties compared to simpler analogs.

Properties

IUPAC Name

benzyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREMPGXODKGFEJ-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1F)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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